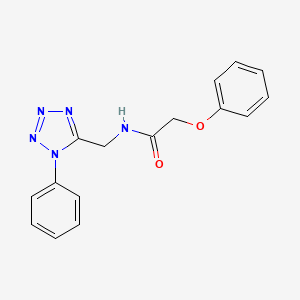

2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-phenoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide” is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications . Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . In a study, the reaction of 2,5-di (2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions afforded a new three-dimensional (3D) honeycomb framework .Molecular Structure Analysis

Tetrazoles have a crystalline structure and are light yellow and odorless . They show a melting point temperature at 155–157°C . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical and Chemical Properties Analysis

Tetrazoles dissolve in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry . This compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .Applications De Recherche Scientifique

NMR Study and Synthesis of Novel Compounds

A study focused on the synthesis of a novel compound involving the benzimidazole moiety and determined its structure using NMR techniques. The research highlighted the process of synthesizing new compounds and their structural analysis, indicating the compound's potential for further chemical and pharmacological studies (Li Ying-jun, 2012).

Crystal Structure Analysis

Another research explored the crystal structure of a compound synthesized from reactions involving tetrazol, providing insights into its molecular configuration and potential for further chemical and pharmacological applications (S. Lee, J. Ryu, & Junseong Lee, 2017).

Pharmacological Evaluation for Cancer Treatment

A detailed study on the design, synthesis, and pharmacological evaluation of oxadiazole derivatives as inhibitors for a specific protein implicated in lung cancer was conducted. This research demonstrated the compound's effectiveness in inhibiting cell growth and highlighted its potential as a therapeutic agent for lung cancer (Ishan I. Panchal, R. Rajput, & Ashish D. Patel, 2020).

Comparative Metabolism Studies

Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes were performed. This research provides insights into the metabolic pathways and potential toxicological profiles of similar compounds, underscoring the importance of understanding compound metabolism for safety assessments (S. Coleman, R. Linderman, E. Hodgson, & R. Rose, 2000).

Anticancer Activity of Inden-1-one Derivatives

The synthesis and investigation of anticancer activity of inden-1-one substituted acetamide derivatives were studied. This research found significant growth inhibition against various cancer cell lines, showcasing the potential of such compounds in cancer therapy (A. Karaburun et al., 2018).

Mécanisme D'action

Safety and Hazards

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . They release carbon monoxide, carbon dioxide, and harmful nitrogen oxide when heated or burned . Some specific tetrazole derivatives have been associated with specific hazard statements, such as H315, H319, and H335 .

Orientations Futures

Given the important role of tetrazole derivatives in medicinal and pharmaceutical applications, future research may focus on designing new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality . This could involve the use of new chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .

Propriétés

IUPAC Name |

2-phenoxy-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c22-16(12-23-14-9-5-2-6-10-14)17-11-15-18-19-20-21(15)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJXDYVBUBBZCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2659623.png)

![N-[(2-Methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]hydroxylamine](/img/structure/B2659625.png)

![(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2659627.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2659628.png)

![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2659632.png)

![N-(3-chloro-4-fluorophenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659635.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2659636.png)

![N-(2-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2659644.png)